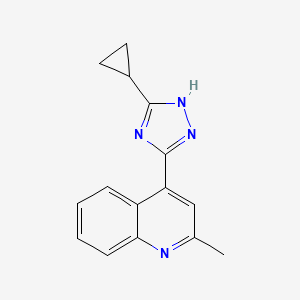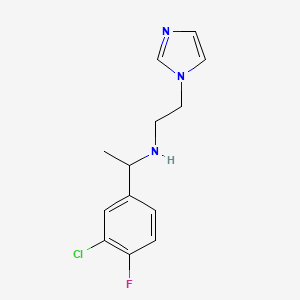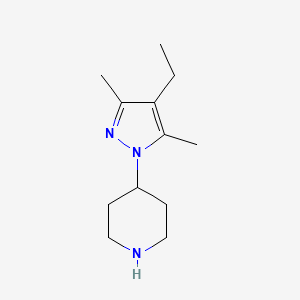
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of quinoline derivatives.
Mécanisme D'action
The mechanism of action of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells. It has also been suggested that it may act by disrupting the membrane integrity of fungal or bacterial cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline has a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline in lab experiments is its potential as a fluorescent probe for imaging applications. It also has potential applications in drug discovery and development due to its anticancer, antifungal, antiviral, and antibacterial properties. However, limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline. One area of interest is its potential use in combination therapy for cancer treatment. Another area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are required to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of novel imaging probes and therapeutic agents based on the structure of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline.
Conclusion:
In conclusion, 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its complex synthesis method and potential side effects are limitations, but its potential as a fluorescent probe for imaging applications and its anticancer, antifungal, antiviral, and antibacterial properties make it an exciting area of research for future studies.
Méthodes De Synthèse
The synthesis of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline is a complex process that involves several steps. One of the commonly used methods is the reaction between 5-cyclopropyl-1H-1,2,4-triazole-3-carbaldehyde and 2-methylquinoline in the presence of a catalyst. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal, antiviral, and antibacterial properties. Additionally, it has been investigated for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-9-8-12(11-4-2-3-5-13(11)16-9)15-17-14(18-19-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOONYEZSSDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NNC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)




![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)





